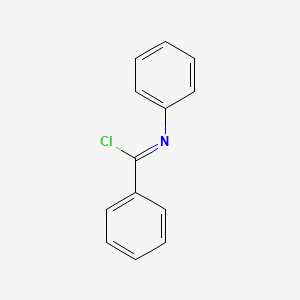

N-Phenylbenzimidoyl chloride

Description

Significance of N-Phenylbenzimidoyl Chloride in Organic Synthesis and Transformations

This compound serves as a pivotal reagent in a multitude of organic transformations, primarily due to its electrophilic nature and its ability to act as a precursor for various functional groups and molecular scaffolds.

One of its most significant applications is in the synthesis of heterocyclic compounds . It reacts with various nucleophiles to construct rings containing nitrogen, sulfur, or selenium. For instance, its reaction with sodium hydrogen selenide (B1212193) is a pathway to selenium-containing heterocycles. rsc.org It is also a key starting material for producing fused heterocyclic systems containing an indole (B1671886) moiety, such as those derived from 1-(N-phenylbenzimidoyl)isatin. researchgate.net The synthesis of 1,3-selenazoles can be achieved from N-phenylbenzimidoyl chlorides, which are prepared by treating N-phenylbenzamides with thionyl chloride. researchgate.net

The compound is also an effective chlorinating agent . In a reaction catalyzed by dimethyl sulfoxide (B87167) (DMSO), this compound can efficiently convert alcohols into their corresponding alkyl chlorides under mild conditions, often with high yields. researchgate.netacs.org This transformation is notable for its chemoselectivity, particularly in the chlorination of benzyl (B1604629) alcohols. researchgate.net

Furthermore, this compound is a valuable partner in cycloaddition reactions . It can undergo [3+2] cycloaddition reactions, serving as a precursor to nitrile imines, which then react with dipolarophiles. datapdf.com It also participates in formal [4+2] cycloaddition reactions with unfunctionalized polycyclic aromatic hydrocarbons (PAHs) to create nitrogen-doped PAHs, a reaction known as aza-annulative π-extension (aza-APEX). researchgate.net

In the realm of C-C bond formation , this compound is used in aroylation reactions. Catalyzed by N-heterocyclic carbenes (NHCs), it reacts with aromatic aldehydes to produce α-imino ketones, which can be hydrolyzed to form unsymmetrical benzils, a class of 1,2-diketones. researchgate.netacs.org This method provides an efficient route to complex ketone structures. researchgate.net

The table below summarizes some exemplary synthetic applications of this compound.

| Reaction Type | Reactant(s) | Product Type | Yield (%) | Reference |

| Heterocycle Synthesis | Sodium hydrogen selenide | Selenazole precursor | 89% | rsc.org |

| Heterocycle Synthesis | Arylhydrazines | Amidrazones (Blatter radical precursors) | Moderate | mdpi.com |

| Chlorination | Benzyl Alcohols (with DMSO) | Benzyl Chlorides | Satisfactory | researchgate.net |

| Aroylation | Aromatic Aldehydes (with NHC) | α-Imino Ketones | Not specified | researchgate.netresearchgate.net |

| Aza-APEX | Phenanthrene (B1679779) (with AgPF₆) | N-doped Polyaromatic | 84% | researchgate.net |

Historical Context of this compound Discovery and Early Applications

The chemistry of imidoyl chlorides dates back to the early days of organic chemistry. One of the earliest documented reactions involving this compound was reported by Hermann Staudinger in 1908. ethz.ch In his work, Staudinger described the exothermic reaction of this compound with magnesium in ether, which, after hydrolysis, yielded benzylideneaniline. This early investigation demonstrated the reactivity of the imidoyl chloride functional group and its potential as a precursor to other nitrogen-containing compounds. ethz.ch

Throughout the mid-20th century, its utility was further explored. In the 1960s and 1970s, researchers such as R. A. Abramovitch and his collaborators extensively studied the reactions of this compound with various heterocyclic N-oxides. acs.orgacademictree.org For example, its reaction with pyridine (B92270) N-oxide and quinoline-1-oxides was investigated to synthesize substituted anilino-heterocycles. acs.orgacademictree.org These studies were important in establishing this compound as a versatile reagent for the functionalization of heterocyclic systems, providing access to compounds that were otherwise difficult to synthesize. acs.org

Current Research Landscape and Emerging Trends for this compound

In contemporary chemical research, this compound continues to be a valuable tool, with its applications expanding into materials science and medicinal chemistry.

A significant emerging trend is its use in the synthesis of nitrogen-containing polycyclic aromatic compounds (N-PACs) through aza-annulative π-extension (aza-APEX) reactions. researchgate.net This method allows for the direct formation of pyridine rings fused to unfunctionalized aromatic systems. For example, the reaction of this compound with corannulene (B50411) in the presence of a silver salt yields a quinoline-fused corannulene derivative. acs.org This strategy is powerful for creating novel N-doped nanographene fragments and other functional π-conjugated materials. researchgate.net

The table below details the optimized conditions for the aza-APEX reaction between phenanthrene and this compound.

| Parameter | Condition | Yield (%) |

| Oxidant | p-Chloranil | 84 |

| Solvent | 1,2-Dichloroethane (B1671644) (DCE) | 84 |

| Temperature | 80 °C | 84 |

| Silver Salt | AgPF₆ | 84 |

| Data sourced from a study on the aza-APEX reaction. researchgate.net |

Another active area of research is the synthesis of stable organic radicals , such as Blatter radicals. This compound is a key precursor in the multi-step synthesis of these radicals. mdpi.com It reacts with substituted hydrazines to form amidrazones, which are crucial intermediates that are subsequently oxidized to form the final benzotriazinyl radical structure. mdpi.comresearchgate.net These stable radicals are of interest for their magnetic properties and potential applications in spintronics and other materials science domains. mdpi.com

In the field of medicinal chemistry , this compound serves as a versatile building block for constructing complex molecules with potential biological activity. rsc.org For instance, it has been used in the synthesis of novel 1,2,4-thiadiazole (B1232254) derivatives designed as potential inhibitors of the E3 ligase RNF5, a target for therapeutic intervention in cystic fibrosis. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-phenylbenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOFSUPMQDLYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295111 | |

| Record name | N-PHENYLBENZIMIDOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4903-36-0 | |

| Record name | 4903-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-PHENYLBENZIMIDOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylbenzimidoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for N Phenylbenzimidoyl Chloride

Classical Synthesis Routes for N-Phenylbenzimidoyl Chloride

The traditional preparations of this compound primarily involve the conversion of N-Phenylbenzamide using strong chlorinating agents. These methods are effective and have been documented in chemical literature for many years.

The reaction of N-Phenylbenzamide with thionyl chloride (SOCl₂) is a common method for the synthesis of this compound. This process typically involves refluxing the N-Phenylbenzamide with an excess of thionyl chloride. researchgate.net The reaction proceeds by the conversion of the amide functional group into the corresponding imidoyl chloride. In some procedures, after the initial reaction, the excess thionyl chloride is removed, and the resulting crude this compound is used in subsequent steps without further purification. mdpi.com For instance, substituted N-phenylbenzamides can be reacted with thionyl chloride under reflux conditions to yield the intermediate chloride products. mdpi.comrsc.org

Reaction Scheme 1: Synthesis using Thionyl Chloride

| Reactant | Reagent | Conditions | Product | Reference |

| N-Phenylbenzamide | Thionyl Chloride | Reflux | This compound | researchgate.net |

| 4-Methoxy-N-phenylbenzamide | Thionyl Chloride | Not specified | 4-Methoxy-N-phenylbenzimidoyl chloride | rsc.org |

Another well-established method for preparing this compound is the treatment of N-Phenylbenzamide with phosphorus pentachloride (PCl₅). arkat-usa.orgthieme-connect.de This reaction is often carried out by heating the reactants in a suitable solvent, such as benzene (B151609) or chloroform, under reflux for several hours. uni-regensburg.de Following the reaction, the solvent and the phosphorus oxychloride (POCl₃) byproduct are typically removed under reduced pressure to yield the crude product. uni-regensburg.de This method has been reported to produce this compound in high yields, with one source citing a yield of 90%. dtic.mil The product can then be purified by distillation under reduced pressure. arkat-usa.org

Reaction Scheme 2: Synthesis using Phosphorus Pentachloride

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

| N-Phenylbenzamide | Phosphorus Pentachloride | Benzene | Reflux for 2 hours | Not specified | uni-regensburg.de |

| N-Phenylbenzamide | Phosphorus Pentachloride | Not specified | Not specified | 90% | dtic.mil |

| N-Phenylbenzamide | Phosphorus Pentachloride | Not specified | Not specified | Not specified | arkat-usa.org |

Advanced and Green Synthesis Strategies for this compound

Modern synthetic chemistry aims to develop more efficient and environmentally benign processes. In the context of this compound, this has led to the exploration of one-pot procedures and catalytic approaches.

| Starting Materials | Key Reagents/Promoters | Intermediate Generated | Final Product | Reference |

| N-Phenylbenzamide, Aromatic Aldehydes | N-Heterocyclic Carbene (NHC) | This compound | Unsymmetrical Benzils | researchgate.netresearchgate.net |

| Trialkylcyanoborates | This compound | Cyclic Intermediates | Ketones | rsc.org |

| Benzothioamide, o-Aminophenol | Triphenylbismuth dichloride | This compound | 2-Phenylbenzoxazole | beilstein-journals.orgd-nb.info |

The use of catalysts can significantly enhance the efficiency and selectivity of chemical reactions. In the synthesis and subsequent reactions of this compound, various catalytic systems have been employed.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for a range of transformations. They are used to catalyze the aroylation of N-phenylbenzimidoyl chlorides with aromatic aldehydes, a key step in the synthesis of unsymmetrical benzils and other heterocyclic compounds. researchgate.netresearchgate.net

Palladium Catalysis: Palladium complexes are versatile catalysts for cross-coupling reactions. The synthesis of acetylenic azomethines has been achieved through the palladium-catalyzed reaction of this compound with copper(I) acetylides. osti.gov Palladium catalysts, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are also instrumental in Suzuki cross-coupling reactions involving imidoyl chlorides to form new carbon-carbon bonds. mdpi.com

Lanthanum Chloride: While not directly used for the synthesis of this compound itself, lanthanum chloride has been reported as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and various aldehydes. nih.gov This highlights the broader trend of using novel catalysts in the synthesis of heterocycles that can potentially involve imidoyl chloride intermediates.

Iii. Reaction Mechanisms and Reactivity of N Phenylbenzimidoyl Chloride

Nucleophilic Aroylation Reactions

N-Phenylbenzimidoyl chloride is an effective aroylating agent, particularly in reactions catalyzed by N-heterocyclic carbenes (NHCs). This catalytic approach allows for the formation of carbon-carbon bonds under relatively mild conditions, leading to the synthesis of valuable diketone structures.

N-Heterocyclic Carbene (NHC)-Catalyzed Aroylation with Aromatic Aldehydes

The NHC-catalyzed reaction between this compound and aromatic aldehydes provides an efficient route to α-imino ketones, which are precursors to unsymmetrical benzils. This transformation leverages the unique ability of NHCs to induce umpolung reactivity in aldehydes.

In a method developed by Miyashita and co-workers, the reaction of N-phenylbenzimidoyl chlorides with aromatic aldehydes in the presence of an NHC catalyst affords N-(α-aroylbenzylidene)anilines, which are also known as 1-Aryl-2-phenyl-2-(phenylimino)ethanones researchgate.net. The catalytic cycle is initiated by the reaction of the NHC with an aromatic aldehyde to form a Breslow intermediate. This nucleophilic intermediate then attacks the electrophilic carbon of the this compound. Subsequent elimination of the chloride ion and regeneration of the NHC catalyst yields the final 1-Aryl-2-phenyl-2-(phenylimino)ethanone product researchgate.net.

The reaction demonstrates good yields for a variety of substituted aromatic aldehydes and N-phenylbenzimidoyl chlorides. The conditions typically involve an imidazolium (B1220033) salt as the NHC precatalyst and a base such as sodium hydride to generate the active carbene.

Table 1: Examples of NHC-Catalyzed Aroylation for the Synthesis of 1-Aryl-2-phenyl-2-(phenylimino)ethanones researchgate.net

| Entry | Aromatic Aldehyde | This compound Derivative | Product | Yield (%) |

| 1 | Benzaldehyde | This compound | 1,2-Diphenyl-2-(phenylimino)ethanone | 95 |

| 2 | 4-Methoxybenzaldehyde | This compound | 1-(4-Methoxyphenyl)-2-phenyl-2-(phenylimino)ethanone | 92 |

| 3 | 4-Chlorobenzaldehyde | This compound | 1-(4-Chlorophenyl)-2-phenyl-2-(phenylimino)ethanone | 88 |

| 4 | Benzaldehyde | N-(4-Methoxyphenyl)benzimidoyl chloride | 1-Phenyl-2-(4-methoxyphenyl)-2-(phenylimino)ethanone | 90 |

The 1-Aryl-2-phenyl-2-(phenylimino)ethanones synthesized via the NHC-catalyzed aroylation can be readily converted to the corresponding 1,2-diaryl-1,2-diketones, commonly known as unsymmetrical benzils, through acid-promoted hydrolysis researchgate.net. This subsequent step provides a convenient and efficient two-step, one-pot synthesis of these valuable diketones from readily available starting materials researchgate.net. The hydrolysis of the imine functionality proceeds under acidic conditions, typically using dilute hydrochloric acid, to yield the desired diketone product in excellent yields researchgate.net.

This methodology offers a significant advantage over traditional methods for synthesizing unsymmetrical benzils, which often require multiple steps and harsh reaction conditions.

Annulative π-Extension (APEX) Reactions

This compound has emerged as a key reagent in annulative π-extension (APEX) reactions, a powerful strategy for the synthesis of nitrogen-containing polycyclic aromatic compounds (N-PACs) . These reactions allow for the direct fusion of a pyridine (B92270) ring onto an existing aromatic system.

Aza-APEX Reactions for Fused Pyridine Structures

Aza-APEX reactions utilizing this compound provide a direct and efficient method for constructing fused pyridine structures on unfunctionalized aromatic hydrocarbons researchgate.net. This approach is particularly valuable for synthesizing novel N-doped nanographene fragments and other functional π-conjugated materials .

A significant advancement in aza-APEX reactions involves the use of silver hexafluorophosphate (B91526) (AgPF₆) to promote the transformation of this compound into a highly reactive diphenylnitrilium salt intermediate researchgate.netnih.gov. In a process developed by Itami, Ito, and co-workers, the in situ generated diarylnitrilium salt undergoes a formal [4+2] cycloaddition with an arene nih.gov. This is followed by an oxidative treatment, often with an oxidant like p-chloranil, to afford the final N-PAC product nih.gov.

DFT calculations have suggested that the reaction proceeds through this cycloaddition pathway, with subsequent aromatization steps having relatively low activation energies nih.gov. This method has been successfully applied to a range of unfunctionalized aromatics, leading to the synthesis of structurally diverse N-PACs in moderate to good yields nih.gov.

Table 2: Optimized Conditions for the Aza-APEX Reaction of Phenanthrene (B1679779) with this compound

| Parameter | Condition |

| Silver Salt | AgPF₆ |

| Oxidant | p-Chloranil |

| Solvent | 1,2-Dichloroethane (B1671644) (DCE) |

| Temperature | 80 °C |

| Yield (%) | 84 |

π-Complex Formation with Unfunctionalized Aromatics (e.g., Phenanthrene, Pyrene, Corannulene)

This compound is instrumental in the synthesis of nitrogen-containing polycyclic aromatic compounds (N-PACs) through aza-annulative π-extension (aza-APEX) reactions. This method facilitates the direct fusion of a pyridine ring onto unfunctionalized aromatic systems. The reaction of phenanthrene with this compound, for instance, has been optimized to produce nitrogen-doped polyaromatics. researchgate.net

Control experiments involving various aromatic amines and this compound analogs have been conducted to probe the effects of aromaticity and molecular strain on these reactions. For example, the reaction of 9-aminophenanthrene (B1211374) with a related hydrazonoyl chloride leads to the formation of a phenanthro[9,10-d]imidazole upon heating. nsf.gov Similarly, reactions with 1-aminocorannulene have been shown to proceed, suggesting that the strain energy of the corannulene (B50411) bowl likely drives the reaction forward. nsf.gov Aza-annulative π-extension has also been successfully applied to corannulene using this compound in the presence of a silver salt. researchgate.net

Table 1: Optimized Conditions for Aza-APEX Reaction of Phenanthrene and this compound researchgate.net

| Parameter | Condition |

| Reactants | Phenanthrene, this compound |

| Solvent | 1,2-Dichloroethane |

| Temperature | 80 °C |

Mechanistic Elucidation through Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations have been employed to provide a deeper understanding of the reaction mechanisms involving derivatives of this compound. For instance, in the formation of the 1,4-dihydrobenzo researchgate.netorganic-chemistry.orgtriazine ring system from related precursors, the cyclization process was modeled using the B3LYP/6-31G(2d,p) method. vanderbilt.edu These computational studies, often combined with experimental evidence from EPR and electronic absorption spectroscopy, help to analyze and predict the outcomes of complex reactions. vanderbilt.edu DFT has also been used to interpret solution-phase NMR structures in comparison to crystallographic data for related amidine compounds. bac-lac.gc.ca

Pd-Catalyzed and Direct C–H Activation

Palladium-catalyzed C–H activation represents a powerful tool for the functionalization of organic molecules. nih.gov This strategy is often employed for the ortho-selective halogenation of substrates containing directing groups, such as benzyl (B1604629) nitriles and aryl Weinreb amides. researchgate.net While specific examples detailing the direct use of this compound as a coupling partner in Pd-catalyzed C-H activation are not extensively documented in the provided context, the general principles of such reactions are well-established. These transformations typically involve the formation of a C-Pd bond, which is more reactive than the initial C-H bond, allowing for subsequent functionalization. nih.gov Intramolecular C-H arylation of N-heterocycles, for example, can be achieved using a palladium catalyst to form fused ring systems. kobe-u.ac.jp

Chlorination Reactions mediated by this compound

This compound serves as an effective chlorinating agent for a variety of substrates, most notably in the conversion of alcohols to their corresponding alkyl chlorides.

DMSO-Catalyzed Chlorination of Alcohols

This compound has been proven to be an efficient reagent for the chlorination of alcohols, a reaction that is effectively catalyzed by dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net This method is characterized by its mild reaction conditions and generally provides satisfactory yields for a range of substrates. researchgate.netresearchgate.net The amount of DMSO required can be catalytic, with as little as 0.001 equivalents being sufficient without compromising the efficiency of the chlorination. researchgate.net This process is chemoselective, showing a preference for primary and secondary benzyl alcohols over unactivated aliphatic alcohols. researchgate.net

Table 2: Examples of DMSO-Catalyzed Chlorination of Alcohols using this compound researchgate.net

| Alcohol Substrate | Product | Yield (%) |

| Benzyl alcohol | Benzyl chloride | High |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl chloride | High |

| 1-Phenylethanol | 1-Chloro-1-phenylethane | High |

| Cinnamyl alcohol | Cinnamyl chloride | High |

The proposed mechanism involves the activation of the alcohol by the DMSO/N-phenylbenzimidoyl chloride system. DMSO, a Lewis base, is known to activate chloronium ion sources like N-chlorosuccinimide (NCS), and a similar activation role is plausible here. sci-hub.se The reaction likely proceeds through an intermediate that facilitates the nucleophilic attack by the chloride ion.

Mechanistic Investigations of Stereochemical Inversion in Chlorination

A key feature of the DMSO-catalyzed chlorination of alcohols using this compound is the inversion of configuration at the reaction center. This has been experimentally verified through the use of optically active phenyl alcohols. researchgate.net The observation of stereochemical inversion strongly suggests that the reaction proceeds primarily through an S(_N)2 (substitution nucleophilic bimolecular) pathway. researchgate.netorganic-chemistry.org In this mechanism, the incoming nucleophile (chloride) attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereocenter. This is a common mechanistic pathway for the conversion of alcohols to alkyl halides under mild conditions that avoid carbocation formation. organic-chemistry.org

Condensation and Cyclization Reactions

Condensation and cyclization reactions are cornerstone applications of this compound, leveraging its electrophilicity to construct a wide array of heterocyclic scaffolds. The imidoyl chloride moiety serves as an excellent electrophilic partner for various nucleophiles, initiating intramolecular or intermolecular reactions that culminate in ring formation.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

This compound is a valuable precursor for synthesizing substituted 1,2,4-triazole derivatives. These reactions typically involve condensation with a molecule containing two adjacent nitrogen nucleophiles, such as an amidrazone. The terminal nitrogen atom of the amidrazone, being a strong nucleophilic center, initiates the reaction by attacking the electrophilic carbon of the imidoyl chloride, displacing the chlorine atom. This forms a non-isolable intermediate that subsequently undergoes intramolecular cyclization with the elimination of a molecule, such as aniline (B41778), to yield the stable 1,2,4-triazole ring system. The substituents on the final triazole are determined by the R-groups on both the this compound and the reacting amidrazone.

Formation of Imidoyl Isoselenocyanates and Subsequent Cyclizations to 1,3-Selenazoles

A well-documented application of this compound is in the synthesis of selenium-containing heterocycles. The reaction begins with the treatment of this compound with potassium selenocyanate (B1200272) (KSeCN) in a solvent like acetone. This leads to a nucleophilic substitution where the selenocyanate ion displaces the chloride, yielding a highly reactive imidoyl isoselenocyanate in nearly quantitative amounts.

These imidoyl isoselenocyanates are versatile intermediates. They readily react with primary or secondary amines to form selenourea (B1239437) derivatives. These selenoureas can then undergo cyclization with activated bromomethylene compounds (e.g., phenacyl bromides, 2-bromoacetates) to form 1,3-selenazol-2-amines. The proposed mechanism involves the alkylation of the selenium atom in the selenourea, followed by ring closure and the elimination of aniline to afford the final 1,3-selenazole (B15495438) product.

Table 1: Synthesis of 1,3-Selenazoles from this compound This table is interactive and allows for filtering and sorting of data.

| Starting Imidoyl Chloride | Reagent 1 | Intermediate | Reagent 2 | Reagent 3 (Cyclizing Agent) | Final Product |

|---|---|---|---|---|---|

| This compound | KSeCN | Imidoyl isoselenocyanate | NH3 | Phenacyl bromide | 2-Amino-4-phenyl-1,3-selenazole |

| This compound | KSeCN | Imidoyl isoselenocyanate | Primary Amine (R-NH2) | 2-Bromoacetate | 2-(Alkylamino)-1,3-selenazole-4-carboxylate |

Reactions with Amidrazones for Diverse Heterocycle Formation

Amidrazones are highly useful nucleophiles in heterocyclic synthesis due to their multiple nitrogen atoms. Their reaction with this compound provides a versatile route to various nitrogen-containing heterocycles, most notably 1,2,4-triazoles. The reaction mechanism is initiated by the nucleophilic attack of the terminal nitrogen of the amidrazone on the electrophilic carbon of the imidoyl chloride. This addition-elimination step displaces the chloride and forms a covalent bond. The resulting intermediate possesses the necessary framework for intramolecular cyclization. Depending on the reaction conditions and the substituents on the amidrazone, this cyclization can lead to the formation of different heterocyclic systems through the elimination of a small molecule like aniline or water. This flexibility allows for the synthesis of a diverse library of heterocyclic compounds from a common set of precursors.

Table 2: Potential Heterocyclic Products from the Reaction of this compound with Amidrazones This table is interactive and allows for filtering and sorting of data.

| This compound | Amidrazone Reactant | Proposed Intermediate | Potential Heterocycle |

|---|---|---|---|

| This compound | Benzamidrazone | N-(1-(phenyl(phenylamino)methylene)hydrazono)methanaminium derivative | 1,3,5-Triphenyl-1,2,4-triazole |

| This compound | Acetamidrazone | N-(1-(methyl(phenylamino)methylene)hydrazono)methanaminium derivative | 1,5-Diphenyl-3-methyl-1,2,4-triazole |

Reactions for Fused Heterocyclic Systems Containing Indole (B1671886) Moieties (e.g., 1-(N-phenylbenzimidoyl)isatin)

This compound serves as a valuable reagent in the synthesis of fused heterocyclic systems incorporating the indole nucleus. A notable example is its reaction with isatin (B1672199) to form 1-(N-phenylbenzimidoyl)isatin. This reaction proceeds through the N-acylation of the isatin molecule.

The mechanism is initiated by the deprotonation of isatin at the N-1 position by a base, typically a tertiary amine like triethylamine (B128534) or a carbonate base, to form the corresponding isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the this compound. The subsequent displacement of the chloride ion results in the formation of the N-substituted isatin derivative. The reaction is generally carried out in an aprotic solvent to prevent side reactions. researchgate.netnih.gov

The general steps of the reaction mechanism are as follows:

Deprotonation of Isatin: The nitrogen atom of the indole ring in isatin is deprotonated by a base, yielding a resonance-stabilized isatin anion.

Nucleophilic Attack: The isatin anion attacks the imidoyl carbon of this compound.

Chloride Elimination: The tetrahedral intermediate formed collapses with the elimination of a chloride ion, leading to the final product, 1-(N-phenylbenzimidoyl)isatin.

This synthetic strategy allows for the introduction of the bulky N-phenylbenzimidoyl group onto the isatin scaffold, which can be a key step in the construction of more complex, fused heterocyclic systems with potential biological activities. nih.gov

Table 1: Reaction Conditions for the Synthesis of 1-(N-phenylbenzimidoyl)isatin

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Isatin | This compound | Triethylamine | Dichloromethane | 1-(N-phenylbenzimidoyl)isatin |

| Isatin | This compound | Potassium carbonate | Dimethylformamide | 1-(N-phenylbenzimidoyl)isatin |

Participation in Carbodiimide (B86325) Synthesis

This compound is a precursor for the synthesis of unsymmetrical carbodiimides. The reaction involves the treatment of the imidoyl chloride with a primary amine in the presence of a base.

The mechanism for this transformation begins with the nucleophilic attack of the primary amine on the electrophilic carbon of the this compound. This addition-elimination reaction results in the formation of an amidine intermediate and the release of a chloride ion. The base present in the reaction mixture then abstracts a proton from the newly formed amidine, leading to a second intermediate. This intermediate subsequently undergoes elimination of a proton and the leaving group from the original primary amine to furnish the carbodiimide.

Nucleophilic attack: The primary amine attacks the imidoyl carbon.

Chloride elimination: A chloride ion is eliminated to form a protonated amidine.

Deprotonation: A base removes a proton from the nitrogen atom originating from the primary amine.

Elimination: The resulting intermediate eliminates a molecule of hydrogen chloride (which is neutralized by the base) to form the final carbodiimide product.

This method provides a route to carbodiimides with different substituents on the nitrogen atoms, which are valuable reagents in organic synthesis, particularly in peptide coupling reactions.

Other Notable Reactivity Patterns

Beyond its use in constructing complex heterocyclic systems, this compound exhibits other significant reactivity patterns, particularly in its reactions with hydrazine (B178648) derivatives.

The reaction of this compound with phenylhydrazine (B124118) can yield two distinct types of products: hydrazonamides and hydrazides. The outcome of the reaction is dependent on the reaction conditions and the stoichiometry of the reactants.

Formation of Hydrazonamides:

When this compound is treated with one equivalent of phenylhydrazine, the initial reaction occurs at the more nucleophilic terminal nitrogen atom of the phenylhydrazine. This results in a nucleophilic substitution of the chlorine atom, leading to the formation of a hydrazonamide, specifically N'-phenyl-N-phenylbenzimidohydrazide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

The mechanism involves:

Nucleophilic attack: The terminal nitrogen of phenylhydrazine attacks the imidoyl carbon.

Chloride elimination: A chloride ion is displaced to form the protonated hydrazonamide.

Deprotonation: A base removes a proton to give the final hydrazonamide product.

Formation of Hydrazides:

Under different reaction conditions, particularly with an excess of phenylhydrazine or in the presence of a stronger base, the initially formed hydrazonamide can undergo further reaction or rearrangement. However, the more direct route to a hydrazide-type structure would involve the reaction of an acyl chloride with phenylhydrazine. In the context of this compound, the primary product is the hydrazonamide. The formation of a simple benzhydrazide would necessitate cleavage of the C-N bond of the imidoyl chloride, which is not a typical reaction pathway under these conditions. It is the hydrazonamide structure that is the expected major product from this reaction.

Table 2: Products from the Reaction of this compound with Phenylhydrazine

| Reactants | Stoichiometry | Product | Compound Class |

| This compound, Phenylhydrazine | 1:1 | N'-phenyl-N-phenylbenzimidohydrazide | Hydrazonamide |

Iv. Applications of N Phenylbenzimidoyl Chloride in Complex Molecule Synthesis

Construction of Polycyclic Aromatic Compounds (PACs)

A significant application of N-phenylbenzimidoyl chloride is in the expansion of π-conjugated systems through aza-annulative π-extension (aza-APEX) reactions. This strategy allows for the introduction of nitrogen atoms into the periphery of polycyclic aromatic hydrocarbons (PAHs), thereby creating valuable nitrogen-containing polycyclic aromatic compounds (N-PACs).

The synthesis of N-PACs using this compound typically proceeds via a formal [4+2] cycloaddition reaction with an unfunctionalized PAH. The process is initiated by the activation of the imidoyl chloride with a silver salt, such as silver hexafluorophosphate (B91526) (AgPF₆), to generate a highly reactive nitrilium salt intermediate. This electrophilic species then reacts with the π-system of a PAH, leading to the formation of a new nitrogen-containing ring fused to the original aromatic core. Subsequent oxidation completes the annulation and re-aromatizes the system, yielding the N-doped PAH. This method provides an efficient route to novel heterocyclic compounds with extended π-systems, which are of interest in materials science.

The aza-APEX methodology has been successfully applied to the synthesis of complex, curved nanographene fragments. A notable example is the reaction of this compound with corannulene (B50411), a bowl-shaped C20H10 polycyclic aromatic hydrocarbon.

In a typical procedure, this compound is converted to the corresponding nitrilium salt with AgPF₆. This intermediate then undergoes a reaction with corannulene in a suitable solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. The reaction is followed by the addition of an oxidant, such as p-chloranil, to drive the final aromatization step. This sequence results in the formation of a quinoline-fused corannulene derivative, a heptacyclic N-doped nanographene fragment, in moderate yields. smolecule.com Density functional theory (DFT) calculations suggest the mechanism involves the formation of a π-complex between the nitrilium salt and corannulene, followed by cyclization and oxidation. smolecule.com

| Reactant 1 | Reactant 2 | Key Reagents | Product Type | Yield (%) |

| Corannulene | This compound | 1. AgPF₆2. p-chloranil | Quinoline-fused corannulene | 41 |

Synthesis of Biologically Active Molecules and Precursors

This compound also serves as a key starting material for precursors to various biologically and chemically significant molecules, including stable radicals and ligands for metal coordination.

Blatter radicals are a class of stable organic radicals with applications in materials science and as spin labels. This compound is a common precursor for the synthesis of the amidrazone core of these radicals. The synthesis involves the reaction of this compound with an arylhydrazine. In this nucleophilic substitution reaction, the hydrazine (B178648) displaces the chloride ion from the imidoyl carbon to form the corresponding N,N'-diarylbenzamidrazone. These amidrazones are the direct, stable precursors that can be subsequently oxidized to the corresponding Blatter radical. This synthetic route is versatile and allows for the introduction of various substituents, including fluorine atoms, on the aromatic rings to tune the electronic properties of the final radical.

| Reactant | Nucleophile | Product | Application |

| This compound | Arylhydrazine | N,N'-Diarylbenzamidrazone | Precursor to Blatter Radicals |

While the direct synthesis of 1-Hydroxy-N1,N2-diphenylbenzamidine (HDPBA) is not extensively detailed, a general pathway can be outlined based on the known reactivity of this compound. This class of compounds can be prepared through the reaction of the imidoyl chloride with N-phenylhydroxylamine. The nitrogen atom of N-phenylhydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride. The subsequent elimination of hydrogen chloride yields the target N-hydroxy-N,N'-diarylbenzamidine structure. HDPBA and related compounds are valuable as ligands in coordination chemistry due to their ability to form stable complexes with various metal ions.

The direct application of this compound for the synthesis of N-substituted pyrroles is not a commonly reported method in chemical literature. While other specialized imidoyl chlorides, such as N-aryl-2,2,2-trifluoroacetimidoyl chlorides, have been utilized in multicomponent reactions to furnish highly substituted pyrroles, this reactivity is not generally extended to this compound. nih.gov The primary synthetic routes involving this compound focus on its use in generating nitrile imines for [3+2] cycloadditions to form pyrazoles or in aza-APEX reactions, rather than pyrrole (B145914) ring formation. Standard pyrrole syntheses, such as the Paal-Knorr or Hantzsch methods, or modern variations using TosMIC reagents, remain the preferred strategies for accessing this heterocyclic core. mdpi.com

Synthesis of Thiazole (B1198619) Derivatives with Potential Bioactivity

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, including thiazole derivatives that exhibit a range of biological activities. The synthetic strategy often involves the conversion of this compound into an intermediate that provides the necessary structural backbone for the thiazole ring.

A common method is the preparation of 1-aryl-3-(N-phenylbenzimidoyl)thiourea. This intermediate, which contains a [C-N-C-S] fragment, is synthesized from N-phenylbenzamidine, which can be derived from this compound. This thiourea (B124793) derivative then serves as a key building block. In a (4+1) thiazole construction strategy, this [C-N-C-S] precursor is reacted with a C5 synthone, such as a halo acetylhetaroyl derivative, to construct the five-membered thiazole ring. researchgate.net This synthetic route has been effectively used to produce a variety of 2-substituted amino-4-phenyl-5-heteroylthiazoles. desy.de

The thiazole derivatives synthesized through pathways involving this compound have demonstrated significant potential in medicinal chemistry due to their diverse bioactivities. Research has shown that these compounds can exhibit potent antimicrobial, antioxidant, and anticancer properties. sigmaaldrich.com The thiazole scaffold is present in numerous FDA-approved drugs, highlighting its importance as a pharmacophore. sigmaaldrich.com The biological activity of these synthesized derivatives is often evaluated through various screening assays. For instance, certain novel thiazol-2-ylbenzamide derivatives have shown excellent antifungal activity against phytopathogenic fungi such as Gibberella zea and Fusarium oxysporum. sigmaaldrich.com

Table 1: Reported Bioactivity of Thiazole Derivatives

| Derivative Class | Bioactivity Investigated | Target/Organism | Key Findings |

| Thiazol-2-ylbenzamide Derivatives | Antifungal | Gibberella zea, Fusarium oxysporum | Certain compounds exhibited excellent activity, with EC50 values as low as 1.5 µg/mL. sigmaaldrich.com |

| 2-Substituted Amino-5-benzothiazol-2-oyl-4-phenylthiazoles | Antimicrobial | Various bacteria and fungi | Compounds screened showed notable antimicrobial properties. researchgate.net |

| Phenyl Thiazole Schiff Bases | Antimicrobial, Antioxidant | Various bacteria, DPPH assay | Compounds showed moderate to significant antimicrobial and antioxidant activities. |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | Anticancer | Human cancer cell lines | Derivatives tested for their capacity to kill several human cancer cell lines. |

Role in Material Science Precursors

The utility of this compound extends beyond medicinal chemistry into the realm of material science, where it serves as a key building block for advanced functional materials. Its applications are particularly notable in the synthesis of precursors for organic semiconducting devices.

A significant emerging application of this compound is in the synthesis of nitrogen-containing polycyclic aromatic compounds (N-PACs), also referred to as N-doped polycyclic aromatic hydrocarbons (PAHs). These materials are of great interest for use in organic electronics due to their tunable optical and electrochemical properties. sigmaaldrich.com The incorporation of nitrogen atoms into the carbon lattice of PAHs effectively modifies their electronic structure, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for creating efficient n-type (electron-transporting) organic semiconductors. sigmaaldrich.com

This compound is instrumental in a powerful synthetic method known as aza-annulative π-extension (aza-APEX). This reaction allows for the direct formation of pyridine (B92270) rings fused onto existing unfunctionalized aromatic systems. The process serves as a formal [4+2] cycloaddition and is a potent strategy for creating novel N-doped nanographene fragments and other functional π-conjugated materials that can act as organic semiconductors. This bottom-up synthetic control allows for the precise placement of nitrogen atoms, enabling fine-tuning of the material's electronic properties for specific device applications. sigmaaldrich.com

An example of this application is the reaction of this compound with polycyclic aromatic hydrocarbons like phenanthrene (B1679779) in the presence of a silver salt and an oxidant to yield a fused quinoline (B57606) derivative. Such reactions are pivotal for developing the next generation of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices.

Table 2: Optimized Conditions for Aza-APEX Reaction

| Reactant | Reagent | Parameter | Condition | Yield (%) |

| Phenanthrene | This compound | Oxidant | p-Chloranil | 84 |

| Phenanthrene | This compound | Solvent | 1,2-Dichloroethane (DCE) | 84 |

| Phenanthrene | This compound | Temperature | 80 °C | 84 |

| Phenanthrene | This compound | Silver Salt | AgPF₆ | 84 |

Data sourced from a study on the aza-APEX reaction.

V. Advanced Spectroscopic and Computational Studies on N Phenylbenzimidoyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for the detailed characterization of N-Phenylbenzimidoyl chloride and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, X-ray Crystallography, and UV-Vis Spectroscopy each offer a unique window into the molecular world of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. ¹H NMR and ¹³C NMR spectroscopy, in particular, provide detailed information about the hydrogen and carbon frameworks of the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet in the region of δ 7.00–8.45 ppm. wikipedia.org More specifically, the protons situated ortho to the imidoyl chloride group are often shifted downfield, appearing in the δ 8.18–8.45 ppm range due to the electron-withdrawing nature of this functional group. wikipedia.org While specific coupling constants are not always reported in general literature, high-resolution NMR studies of analogous N-arylbenzimidoyl chlorides allow for the detailed assignment of each proton signal, confirming the substitution pattern on the phenyl rings.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Although detailed spectral data for this compound itself is not extensively published in readily accessible literature, analysis of related benzoyl and imidoyl compounds allows for the prediction of chemical shifts. The imidoyl carbon (C=N) is expected to resonate in the downfield region, typically between 130-160 ppm. The aromatic carbons would exhibit a series of signals in the characteristic range of δ 120-150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the imidoyl chloride moiety and the N-phenyl group.

Below is an interactive table summarizing typical ¹H NMR chemical shift ranges for this compound.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.00–8.45 | Multiplet |

| ortho-Protons | 8.18–8.45 | Multiplet |

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most characteristic absorption band in the FTIR spectrum of imidoyl chlorides is the C=N stretching vibration (νC=N). rsc.org For this compound, this strong absorption is typically observed around 1663 cm⁻¹. wikipedia.org

Other important vibrational bands include the C-Cl stretching frequency, which is expected in the fingerprint region, and the aromatic C-H and C=C stretching vibrations. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. The precise positions of these bands can be influenced by the substitution pattern on the aromatic rings.

The following interactive table highlights key FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=N | Stretching (νC=N) | ~1663 | Strong |

| Aromatic C-H | Stretching (νC-H) | >3000 | Medium |

| Aromatic C=C | Stretching (νC=C) | 1450-1600 | Medium-Strong |

X-ray Crystallography for Molecular Structure Determination

In analogous structures, the C=N bond length is consistent with a double bond, and the geometry around the nitrogen atom is typically trigonal planar. The two phenyl rings are generally not coplanar due to steric hindrance, adopting a twisted conformation relative to each other. The C-Cl bond length is in the expected range for a single bond to an sp²-hybridized carbon. This crystallographic data is invaluable for understanding the steric and electronic properties of the molecule and for validating the results of computational studies.

UV-Vis Spectroscopy for Optical Properties

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule. For this compound, the presence of two phenyl rings conjugated with the C=N double bond gives rise to characteristic absorption bands in the ultraviolet region.

Typically, aromatic compounds exhibit strong absorptions due to π → π* transitions. For this compound, these transitions are expected to occur below 300 nm. The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is also possible and would likely appear at a longer wavelength with lower intensity. The exact position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. A research article on various imidoyl chlorides reported UV-Vis absorption bands corresponding to π-π* transitions around 230-260 nm and n-π* transitions in the 300-320 nm range. researchgate.net

Computational Chemistry and Theoretical Investigations

Computational chemistry offers a powerful complementary approach to experimental studies, providing deep insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a robust computational method for investigating the mechanisms of reactions involving imidoyl chlorides. DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, DFT studies can elucidate the mechanism of nucleophilic substitution at the imidoyl carbon, a common reaction for this class of compounds. By modeling the approach of a nucleophile, the transition state for the addition-elimination process can be located, and the calculated activation barrier can provide a quantitative measure of the reaction's feasibility. These computational models can also rationalize the regioselectivity and stereoselectivity observed in reactions of this compound and its derivatives. Furthermore, DFT calculations have been used to rationalize the regiochemistry of cycloaddition reactions where imidoyl chlorides act as precursors to nitrile ylides. rsc.org

Studies on Electronic Properties and Spin Density Delocalization

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of imidoyl chlorides and their radical derivatives. While detailed computational analyses specifically targeting the parent this compound are not extensively documented in readily available literature, studies on analogous systems, such as metal-bound imidyl complexes and related aromatic heterocycles, offer significant insights into their expected electronic properties and spin density distribution in their radical forms.

Quantum mechanical calculations on related imidyl radical species reveal that the distribution of unpaired spin is not confined to the nitrogen atom. Instead, it can be significantly delocalized onto the adjacent aromatic rings. nih.govrsc.org This delocalization is a critical factor in the stability and reactivity of these radical intermediates. For instance, in iron imidyl complexes, the presence of an aromatic group (like a mesityl ring) on the imidyl nitrogen allows for the delocalization of the radical, rendering the complex more stable and less reactive compared to analogues with aliphatic substituents where the spin is localized on the nitrogen atom. nih.gov

The degree of spin density delocalization is heavily influenced by the nature and position of substituents on the aryl rings. Electron-donating or withdrawing groups can modulate the electron density across the π-system, thereby affecting the stability of the radical. In high-spin cobalt imido complexes with aryl substituents, computational analysis has shown that unpaired spin density is found at the ortho and para positions of the aromatic ring, a finding corroborated by EPR spectroscopy. nih.gov

DFT calculations on related benzimidazole (B57391) derivatives provide a framework for understanding the electronic properties of this compound. Such studies typically involve the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken charge distribution to predict reactivity and electronic transitions. biointerfaceresearch.comnih.gov For a molecule like this compound, the HOMO would likely be centered on the phenyl rings and the nitrogen lone pair, while the LUMO would be associated with the C=N-Cl moiety, indicating its susceptibility to nucleophilic attack and electrochemical reduction.

The following table summarizes representative computational data for related aromatic imine and benzimidazole derivatives, illustrating the types of electronic properties that are typically investigated.

| Derivative Class | Computational Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| Aryl Imido Cobalt Complex | DFT-D3/M06-L | Spin Density Distribution | Unpaired spin density is localized on the cobalt, the imide nitrogen, and delocalized to the ortho and para positions of the N-aryl ring. | nih.gov |

| 1-benzyl-2-phenyl-1H-benzimidazole Derivatives | DFT B3LYP/6-31G** | Electron Accepting/Donating Power (ω+/ω-) | Derivatives with electron-donating groups (e.g., -OH) showed good electron donor capabilities, while those with withdrawing groups (e.g., -NO2) were good electron acceptors. | biointerfaceresearch.com |

| N-sulfonyl benzimidazole Derivatives | DFT CAM-B3LYP/6-311G(d,p) | HOMO-LUMO Energy Gap | The energy gap (ΔE) values ranged from 4.88 to 5.23 eV, indicating high kinetic stability. The introduction of different aryl sulfonyl groups modulated the electronic properties. | nih.gov |

| Fe(III) Imidyl Complex | B3LYP-D3 DFT | Radical Stabilization | Imidyl radical was found to be delocalized onto the N-mesityl ring, increasing the stability of the complex and reducing its reactivity toward C-H activation. | nih.govrsc.org |

Electrochemical Investigations (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are powerful tools for probing the redox behavior of molecules. While specific, detailed cyclic voltammetry studies focused solely on this compound are not widely reported, the known reactivity of the imidoyl chloride functional group suggests it is electrochemically active. The reduction of imidoyl chlorides is a recognized transformation in organic synthesis, often leading to the formation of imines. google.comnih.gov

The expected electrochemical behavior of this compound in a cyclic voltammetry experiment would likely be characterized by an irreversible reduction peak. This irreversibility stems from the chemical changes that follow the initial electron transfer. The proposed process involves the transfer of an electron to the molecule, leading to the cleavage of the carbon-chlorine bond and the formation of an imidoyl radical. This highly reactive intermediate would then undergo further reaction, such as abstracting a hydrogen atom from the solvent or dimerizing, preventing the reverse oxidation from occurring at the same potential.

The reduction potential would be influenced by the solvent, the electrode material, and the specific substituents on the phenyl rings of the molecule. Electron-withdrawing groups would generally make the reduction occur at a less negative potential (i.e., easier to reduce), while electron-donating groups would have the opposite effect.

Studies on the electrochemical reduction of related compounds, such as imidazolium (B1220033) cations to form carbenes, demonstrate the utility of CV in preparing and understanding reactive intermediates. rsc.org The general principles observed in these systems can be applied to predict the behavior of imidoyl chlorides.

The table below outlines the expected electrochemical reduction process for this compound based on its known chemical reactivity and principles of electrochemistry.

| Electrochemical Process | Technique | Expected Observation | Mechanism Step | Influencing Factors |

|---|---|---|---|---|

| Reduction | Cyclic Voltammetry (CV) | An irreversible cathodic (reduction) peak. | 1. Electron transfer to the C=N-Cl moiety. 2. Cleavage of the C-Cl bond to form an imidoyl radical. 3. Subsequent reaction of the radical (e.g., H-atom abstraction). | Solvent, electrolyte, electrode material, scan rate, substituents on aryl rings. |

| Preparative Electrolysis | Controlled Potential Electrolysis | Formation of the corresponding N-phenylbenzaldimine. | Overall two-electron, one-proton reduction process. | Proton availability (e.g., solvent choice), applied potential. |

Vi. Emerging Research Directions and Future Prospects

Catalytic Applications in Novel Transformations

The utility of N-Phenylbenzimidoyl chloride has been significantly broadened by the application of modern catalytic methods, which facilitate the creation of complex molecular structures with high efficiency and selectivity. Key areas of advancement include palladium-catalyzed cross-coupling reactions and organocatalysis mediated by N-Heterocyclic Carbenes (NHCs).

Palladium-Catalyzed Cross-Coupling Reactions: The versatility of palladium catalysis has been successfully harnessed to promote the coupling of this compound with a range of reaction partners. A noteworthy application is the Sonogashira-type coupling with terminal alkynes, such as phenylacetylene. These reactions, often catalyzed by systems like palladium(II) acetate (B1210297) and triphenylphosphine, offer a direct pathway to valuable ynamide structures. The optimization of these catalytic systems is an active area of research, with studies showing that the choice of ligand and palladium precursor, for instance, substituting palladium(II) acetate with tetrakis(triphenylphosphine)palladium(0), can enhance catalyst stability and improve reaction yields, especially in polar solvents.

| Catalyst System | Alkyne Partner | Solvent | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Phenylacetylene | Deaerated triethylamine (B128534) | 80 | Demonstrates efficient Sonogashira-type coupling. Catalyst loading and solvent selection are critical for minimizing side reactions. |

| Pd(PPh₃)₄ | Various terminal alkynes | Polar solvents | Varies | Offers higher stability and potentially greater yields in comparison to Pd(OAc)₂. |

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have gained prominence as highly effective organocatalysts for various transformations involving this compound. A significant breakthrough is the NHC-catalyzed aroylation of this compound using aromatic aldehydes. This methodology provides an innovative route to unsymmetrical benzils and other 1,2-diketo compounds. The catalytic cycle is thought to proceed through the formation of a Breslow intermediate from the NHC and the aldehyde, which then nucleophilically attacks the imidoyl chloride. Subsequent elimination regenerates the NHC catalyst and produces the desired aroylated product. The development of chiral NHCs presents an exciting opportunity for asymmetric catalysis, a direction that is ripe for future exploration. The synergy between experimental work and computational studies is expected to accelerate the design of more sophisticated carbene-catalyzed reactions. nih.gov

Development of New Synthetic Methodologies

This compound is proving to be a cornerstone in the development of novel synthetic strategies, particularly for the assembly of a wide array of heterocyclic frameworks.

Synthesis of Fused Heterocyclic Systems: A major focus of current research is the application of this compound in the synthesis of fused nitrogen-containing heterocycles. The aza-annulative π-extension (aza-APEX) reaction stands out as a powerful method for the direct fusion of a pyridine (B92270) ring onto unfunctionalized polycyclic aromatic hydrocarbons (PAHs). This reaction, typically facilitated by a silver salt like silver hexafluorophosphate (B91526) (AgPF₆) and an oxidant, has enabled the synthesis of novel nitrogen-containing polycyclic aromatic compounds (N-PACs) with potential applications in materials science.

| Aromatic Substrate | Oxidant | Silver Salt | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenanthrene (B1679779) | p-Chloranil | AgPF₆ | 1,2-Dichloroethane (B1671644) (DCE) | 80 | 84 |

| Corannulene (B50411) | Not specified | Silver salt | Not specified | Not specified | Not specified |

Additionally, this compound is a key starting material for the synthesis of quinazolinones. A common route involves a coupling reaction with a cyanate (B1221674) source, which generates an N-Phenylbenzimidoyl isocyanate intermediate that subsequently undergoes a Beckmann rearrangement. The successful implementation of this methodology requires careful control of reaction parameters to prevent hydrolysis and other side reactions.

Exploration of this compound in Medicinal Chemistry and Materials Science

The distinct reactivity profile of this compound makes it an attractive scaffold for the synthesis of novel molecules with potential applications in both medicinal chemistry and materials science.

Medicinal Chemistry: In the pursuit of new therapeutic agents, this compound serves as a valuable precursor for the construction of complex molecular architectures with potential biological activity. For example, it has been employed in the synthesis of novel 1,2,4-thiadiazole (B1232254) derivatives, which have been explored as potential inhibitors of the E3 ligase RNF5, a protein implicated in cystic fibrosis. The ability to readily incorporate the N-phenylbenzimidoyl moiety is a key advantage in the design of such bioactive compounds.

Materials Science: The applications of this compound in materials science are expanding, particularly in the synthesis of advanced organic functional materials. Its use in the aza-APEX reaction provides a strategic entry point to nitrogen-doped nanographene fragments and other π-conjugated systems. These N-PACs are of considerable interest for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their tunable electronic characteristics. desy.denih.govresearchgate.net

A further significant application lies in the synthesis of stable organic radicals, most notably Blatter radicals. ivypanda.com The synthetic sequence involves the reaction of this compound with substituted hydrazines to form amidrazone intermediates, which are then oxidized to the target benzotriazinyl radicals. ivypanda.com These highly stable radicals are being investigated for their potential in molecular electronics, spintronics, and as signal-enhancing agents. ivypanda.com

| Application Area | Target Molecule/Material | Synthetic Strategy | Potential Use |

|---|---|---|---|

| Medicinal Chemistry | 1,2,4-Thiadiazole derivatives | Cyclization reactions | Enzyme inhibitors (e.g., for cystic fibrosis treatment) |

| Materials Science | Nitrogen-doped Polycyclic Aromatic Compounds (N-PACs) | Aza-annulative π-extension (aza-APEX) | Organic electronics (OLEDs, OFETs) desy.denih.govresearchgate.net |

| Materials Science | Blatter radicals | Multi-step synthesis via amidrazone intermediates | Molecular electronics, spintronics, signal amplification ivypanda.com |

Green Chemistry Approaches in its Synthesis and Reactions

The traditional synthesis of this compound often involves the use of aggressive chlorinating agents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). These classical methods are associated with the generation of substantial quantities of corrosive and hazardous waste, which are inconsistent with the principles of green chemistry.

While bespoke green synthetic routes for this compound are still an emerging area, trends in the broader field of imidoyl chloride synthesis suggest several promising avenues for future research:

Catalytic Chlorination: The development of catalytic systems that can activate N-phenylbenzamide towards chlorination using milder and more atom-economical chlorine sources is a key objective.

Alternative Chlorinating Agents: The exploration of less hazardous alternatives to conventional chlorinating agents is crucial for improving the safety and environmental profile of the synthesis.

Solvent-Free and Greener Solvents: The design of synthetic procedures that can be performed without a solvent or in environmentally benign solvent systems, such as ionic liquids or deep eutectic solvents, is highly desirable. nih.govnih.gov

One-Pot Procedures: The development of tandem or domino reaction sequences where this compound is generated in situ and immediately consumed in a subsequent step can significantly improve process efficiency and reduce the need for isolation of this reactive intermediate.

Advanced Mechanistic Studies and Computational Modeling

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is paramount for the rational design of new synthetic methods and the optimization of existing ones. The combination of advanced experimental techniques and computational modeling is providing unprecedented insights into these complex reaction pathways.

Mechanistic Insights from Experimental Studies: Experimental investigations have been instrumental in elucidating the reactivity of this compound. In the aza-APEX reaction, for example, experimental evidence suggests the formation of a highly electrophilic diarylnitrilium salt intermediate, generated from the reaction of the imidoyl chloride with a silver salt. This intermediate is believed to undergo a formal [4+2] cycloaddition with the aromatic partner, followed by an oxidative aromatization step to furnish the final N-PAC product.

Computational Modeling and DFT Studies: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for probing the electronic structure, stability, and reactivity of this compound and its reaction intermediates at a molecular level. ibs.re.krmdpi.com DFT calculations are being employed to:

Analyze Reaction Pathways: By mapping the potential energy surfaces of reactions, computational models can identify transition states and intermediates, providing quantitative data on activation energies that govern reaction kinetics and selectivity.

Elucidate Reaction Mechanisms: DFT studies can offer a detailed, electronic-level picture of reaction mechanisms, including the concerted or stepwise nature of bond formation and cleavage in processes like cycloaddition reactions. mdpi.com

Predict Reactivity and Selectivity: The predictive power of computational models can be harnessed to forecast the outcome of reactions with different substrates and catalysts, thereby guiding experimental design and accelerating the discovery of new transformations.

Understand Catalyst-Substrate Interactions: In the context of catalyzed reactions, computational modeling can illuminate the intricate interactions between this compound and the catalyst, providing insights into the electronic and steric factors that control catalytic efficiency and selectivity. ibs.re.kr

The synergistic combination of computational modeling and experimental validation represents a powerful paradigm for advancing the chemistry of this compound, promising to unlock its full potential in the field of organic synthesis. nih.gov

Q & A

Q. What are the standard synthetic routes for N-Phenylbenzimidoyl chloride, and how are reaction conditions optimized for high yield?

this compound is typically synthesized via the reaction of N-phenylbenzamide with phosphorus pentachloride (PCl₅) under anhydrous conditions. and describe this method, yielding ~90% product with boiling points of 120–125°C at 0.1 torr. Key optimizations include:

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key peaks indicate structural confirmation?

Critical characterization techniques include:

- IR Spectroscopy : A strong absorption at ~1663 cm⁻¹ (C=N stretch) and ~2200 cm⁻¹ (C≡C in coupling products) .

- ¹H NMR : Aromatic protons appear as multiplets at δ 7.00–8.45 ppm, with ortho protons at δ 8.18–8.45 ppm .

- MS : Molecular ion peaks at m/z 281 (for derivatives) confirm molecular weight .

Table 1: Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR (KBr) | 1663 cm⁻¹ (C=N), 2200 cm⁻¹ (C≡C) | |

| ¹H NMR (CDCl₃) | δ 7.00–8.45 (aromatic), 8.18–8.45 (ortho H) | |

| MS | m/z 281 (molecular ion) |

Q. How should researchers safely handle this compound given its reactivity and hazards?

- Moisture Sensitivity : Use anhydrous solvents (e.g., deaerated triethylamine) and inert atmospheres to prevent hydrolysis .

- Protective Equipment : Wear impervious gloves, sealed goggles, and acid-resistant lab coats ( ).

- Storage : Store in airtight containers under dry, cool conditions to avoid decomposition .

Advanced Research Questions

Q. How do palladium catalysts influence the reactivity of this compound in cross-coupling reactions, and what parameters affect regioselectivity?

Palladium(II) acetate and triphenylphosphine catalyze Sonogashira-type couplings with alkynes (e.g., phenylacetylene) at 80°C. Key factors include:

Q. What mechanistic insights explain the Beckmann rearrangement of this compound derivatives, and how can side products be minimized?

N-Phenylbenzimidoyl isocyanate (formed via silver cyanate reaction) undergoes Beckmann rearrangement to 2-phenyl-4(3H)-quinazolinone. Side products like benzoic acid arise from hydrolysis ( ). Mitigation strategies:

- Reaction Time : Limit reflux to 1–2 hours to prevent over-decomposition.

- Acid Scavengers : Add sodium thiosulfate to quench excess HCl .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) of this compound across literature sources?

Variations in boiling points (e.g., 120–125°C at 0.1 torr vs. 123–124°C at 0.02 mmHg) arise from differences in vacuum calibration. To resolve:

Q. What role does this compound play in synthesizing heterocyclic compounds, and how can reaction yields be improved?

It serves as a precursor for quinazolinones (via cyanate coupling) and iminoamides (via Pd catalysis). Yield improvements include:

- Solvent Choice : Hexane/ether mixtures enhance crystallization efficiency .

- Catalyst Optimization : Replace Pd(OAc)₂ with Pd(PPh₃)₄ for higher stability in polar solvents .

Data Contradiction Analysis

Example : reports a 98% yield for palladium-catalyzed coupling, while cites only 13% yield in silver cyanate reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.